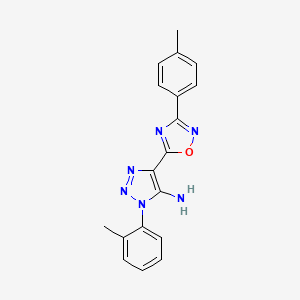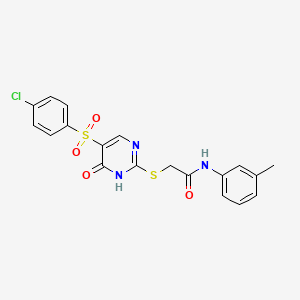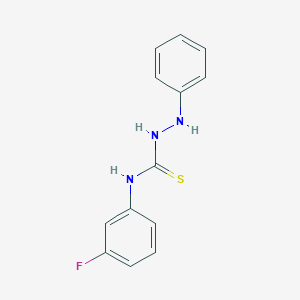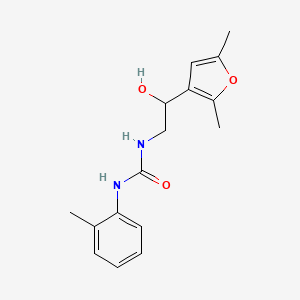![molecular formula C20H18N2O6 B2745616 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952970-18-2](/img/structure/B2745616.png)
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an isoxazole derivative . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .
Molecular Structure Analysis
The molecular structure of the compound was determined using various spectroscopic techniques . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The compound has a molecular formula of C26H27N3O4 . It has a melting point of 210–212 °C . The IR (KBr, νmax, cm −1) is 2999.63–2821.63 (C-H), 1654.42 (C=O) .科学的研究の応用
Anticancer Potential
The compound’s structural features make it a promising candidate for cancer research. Its benzimidazole core and isoxazole ring contribute to its bioactivity. Researchers have explored its effects on cancer cell lines, studying its potential as an antiproliferative agent. Further investigations into its mechanism of action and in vivo efficacy are warranted .
Muscle Relaxation and Vasodilation
The compound’s synthesis involves a reductive cyclization process, which hints at its potential as a muscle relaxant. It may interact with calcium channels or other cellular targets, leading to vasodilation and muscle relaxation. Investigating its effects on smooth muscle cells could provide valuable insights .
Antiviral Activity
Benzimidazole derivatives often exhibit antiviral properties. Researchers have explored their effects against various viruses, including HIV, herpes simplex, and influenza. Given the compound’s unique structure, it’s worth investigating its antiviral potential and understanding its mode of action .
Antioxidant Properties
The electron-rich environment of benzimidazole derivatives often correlates with antioxidant activity. This compound’s structure suggests that it might scavenge free radicals and protect cells from oxidative stress. In vitro and in vivo studies could validate its antioxidant potential .
Antibacterial and Antifungal Effects
Benzimidazole derivatives have demonstrated antibacterial and antifungal activities. By inhibiting nucleic acid and protein synthesis, they disrupt microbial growth. Investigating this compound’s effects against specific bacterial and fungal strains could reveal its therapeutic potential .
Neuroprotective Applications
Considering its unique structure, the compound might interact with neural receptors or enzymes. Researchers could explore its neuroprotective effects, especially in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems warrants further investigation .
作用機序
Target of Action
The compound, also known as N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, belongs to the isoxazole family . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .
Mode of Action
The mode of action of isoxazole derivatives can vary depending on the specific compound and its targets. The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects . .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular processes, potentially contributing to the compound’s therapeutic effects.
特性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-21-20(23)13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFFYQKTKDNTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)


![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)




![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)